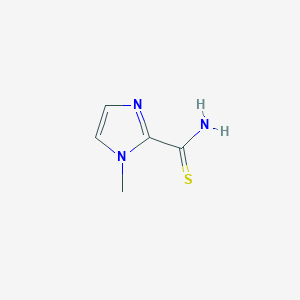

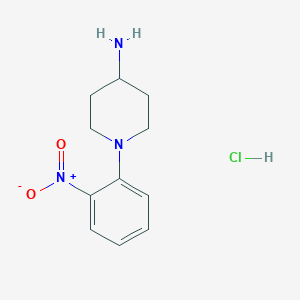

![molecular formula C11H19N3 B1422277 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211498-15-5](/img/structure/B1422277.png)

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

Overview

Description

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” is a chemical compound that contains a piperidine ring attached to a 3,5-dimethylpyrazole group . It is related to other compounds used in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

Synthesis Analysis

The synthesis of related compounds involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned . Another method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .

Chemical Reactions Analysis

The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” can be prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative 1, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using 1H-NMR, 13C-NMR, and IR spectroscopic data .

Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis and Structural Analysis: A study by Shawish et al. (2021) described the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This included molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. The study explored intermolecular interactions and electronic properties of compounds containing elements of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine (Shawish et al., 2021).

Chemical Properties and Synthesis Methods

- Chemical Synthesis Techniques: Richter et al. (2009) reported on the synthesis of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting techniques used in the synthesis of related piperidine compounds (Richter et al., 2009).

Application in Antibacterial Agents

- Antibacterial Studies: Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and were studied for their inhibitory activities on various bacterial strains (Mekky & Sanad, 2020).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Research: Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, revealing their potential in anticancer treatments (Turov, 2020).

Future Directions

The study of pyrazole-based ligands, including “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine”, is a promising area of research due to their various potential applications in catalysis, medicine, and biomimetic studies . Further developments in catalytic processes relating to catecholase activity are expected .

properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11/h7,11-12H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJMVKFIFCPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)

![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)